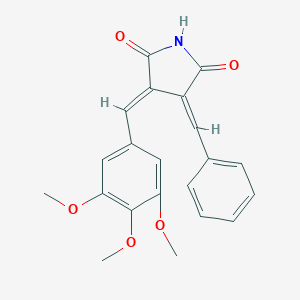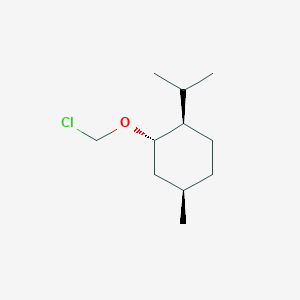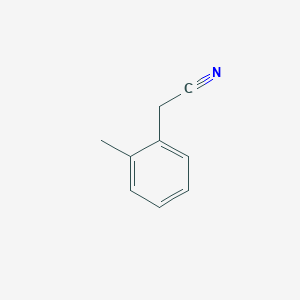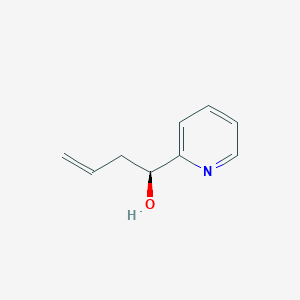
(S)-alpha-Allyl-2-pyridinemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-alpha-Allyl-2-pyridinemethanol is a chiral compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. This compound has been synthesized by various methods and has been extensively studied for its biological and chemical properties. In
Wirkmechanismus
The mechanism of action of (S)-alpha-Allyl-2-pyridinemethanol is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It may also act by modulating the activity of certain neurotransmitters, including dopamine and acetylcholine.
Biochemische Und Physiologische Effekte
(S)-alpha-Allyl-2-pyridinemethanol has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. In vivo studies have shown that (S)-alpha-Allyl-2-pyridinemethanol can improve memory and learning in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-alpha-Allyl-2-pyridinemethanol in lab experiments include its high stereoselectivity, low toxicity, and ease of synthesis. However, the limitations of using this compound include its high cost and limited availability.
Zukünftige Richtungen
There are various future directions for the research on (S)-alpha-Allyl-2-pyridinemethanol. One potential direction is to study its potential use as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in asymmetric catalysis reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
(S)-alpha-Allyl-2-pyridinemethanol is a chiral compound that has potential applications in various fields of science, including organic chemistry and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (S)-alpha-Allyl-2-pyridinemethanol have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis of (S)-alpha-Allyl-2-pyridinemethanol has been achieved by various methods, including asymmetric reduction of alpha-pyridinecarboxylic acid, asymmetric hydrogenation of pyridine derivatives, and asymmetric transfer hydrogenation of pyridine derivatives. Among these methods, asymmetric transfer hydrogenation has been found to be the most efficient method for the synthesis of (S)-alpha-Allyl-2-pyridinemethanol.
Wissenschaftliche Forschungsanwendungen
(S)-alpha-Allyl-2-pyridinemethanol has been extensively studied for its potential applications in various fields of science. In organic chemistry, this compound has been used as a chiral auxiliary for the synthesis of various chiral compounds. It has also been used as a ligand in asymmetric catalysis reactions. In the field of pharmacology, (S)-alpha-Allyl-2-pyridinemethanol has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(1S)-1-pyridin-2-ylbut-3-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h2-4,6-7,9,11H,1,5H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITJKEXGKDUPEL-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C1=CC=CC=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-Allyl-2-pyridinemethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


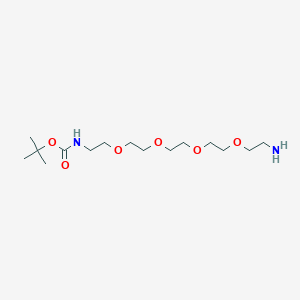


![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)
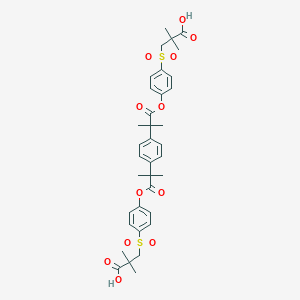
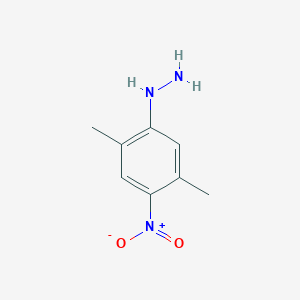
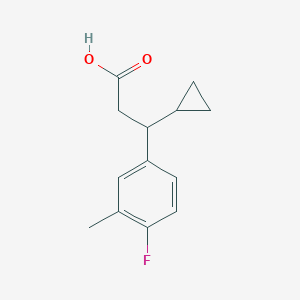
![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)

